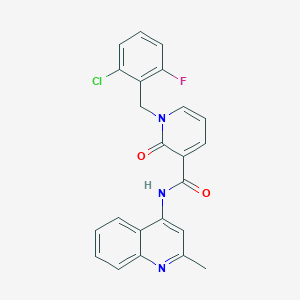
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17ClFN3O2 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-chloro-6-fluorobenzyl)-N-(2-methylquinolin-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This review synthesizes existing research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H17ClFN3O2, with a molecular weight of 421.8 g/mol. Its structure includes a dihydropyridine core fused with quinoline and substituted with a chloro-fluorobenzyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClFN3O2 |
| Molecular Weight | 421.8 g/mol |
| CAS Number | 941903-29-3 |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
This compound has demonstrated notable antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values have been reported as follows:
- Staphylococcus aureus : MIC = 15.625–62.5 µM
- Enterococcus faecalis : MIC = 62.5–125 µM
The compound's mechanism of action appears to involve the inhibition of protein synthesis, along with interference in nucleic acid and peptidoglycan production pathways, leading to bactericidal effects .
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal activity against Candida albicans, with significant biofilm inhibition observed. The reduction in biofilm formation was measured at approximately 75% compared to control treatments .
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of dihydropyridine compounds. The results indicated that the target compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics like ciprofloxacin .
Anticancer Potential
Preliminary studies have also explored the anticancer potential of this compound. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. The IC50 values for various cancer cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The mechanism involved the modulation of signaling pathways related to cell survival and proliferation .
特性
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylquinolin-4-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c1-14-12-21(15-6-2-3-10-20(15)26-14)27-22(29)16-7-5-11-28(23(16)30)13-17-18(24)8-4-9-19(17)25/h2-12H,13H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFPMJDKAQWAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














